1-(2-thienylmethyl)-1H-indole-2,3-dione
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Overview
Description
1-(2-Thienylmethyl)-1H-indole-2,3-dione is a heterocyclic compound that features both indole and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-thienylmethyl)-1H-indole-2,3-dione typically involves the reaction of indole-2,3-dione with 2-thienylmethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-Thienylmethyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-Thienylmethyl)-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers
Mechanism of Action
The mechanism of action of 1-(2-thienylmethyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved can include signal transduction cascades, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-(2-thienylmethyl)-1H-imidazole: Shares the thiophene moiety but differs in the heterocyclic core.
4-phenyl-5-(2-thienylmethyl)-2,4-dihydro-3H-1,2,4-triazole: Contains a thiophene ring and a triazole core
Uniqueness
1-(2-Thienylmethyl)-1H-indole-2,3-dione is unique due to its combination of indole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing novel materials and exploring new biological activities .
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c15-12-10-5-1-2-6-11(10)14(13(12)16)8-9-4-3-7-17-9/h1-7H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHPMPRHESVMJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199574 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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